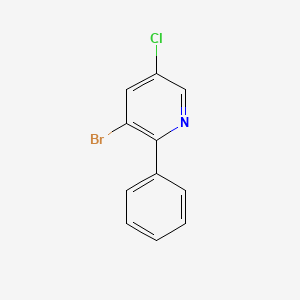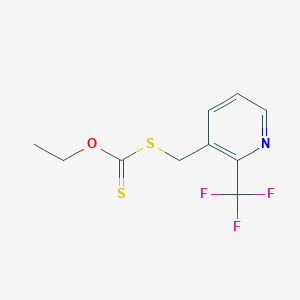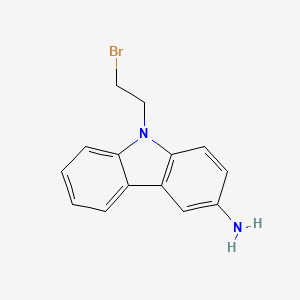
9-(2-Bromoethyl)-9H-carbazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Bromoethyl)-9H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of a bromoethyl group and an amine group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromoethyl)-9H-carbazol-3-amine typically involves the bromination of carbazole followed by the introduction of an amine group. One common method is as follows:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromo group at the 9-position.
Introduction of the Amine Group: The bromoethyl group is then introduced by reacting the brominated carbazole with ethylene dibromide (BrCH2CH2Br) in the presence of a base such as potassium carbonate (K2CO3). The resulting intermediate is then treated with ammonia (NH3) to introduce the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
9-(2-Bromoethyl)-9H-carbazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and alkyl halides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated, cyanated, or alkylated carbazole derivatives.
Oxidation Reactions: Products include carbazole quinones or other oxidized carbazole derivatives.
Reduction Reactions: Products include secondary or tertiary amines.
科学研究应用
9-(2-Bromoethyl)-9H-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of materials such as polymers, dyes, and electronic components.
作用机制
The mechanism of action of 9-(2-Bromoethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activities, disruption of cellular processes, and induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but lacks the carbazole core.
9-(2-Chloroethyl)-9H-carbazole: Similar structure with a chloro group instead of a bromo group.
9-(2-Iodoethyl)-9H-carbazole: Similar structure with an iodo group instead of a bromo group.
Uniqueness
9-(2-Bromoethyl)-9H-carbazol-3-amine is unique due to the presence of both the bromoethyl and amine groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate for various chemical reactions and applications in different fields.
属性
IUPAC Name |
9-(2-bromoethyl)carbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEQKDDWQSRRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCBr)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
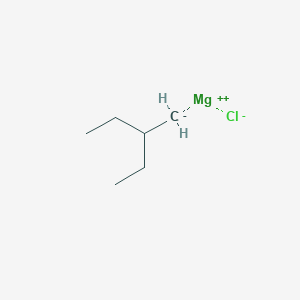
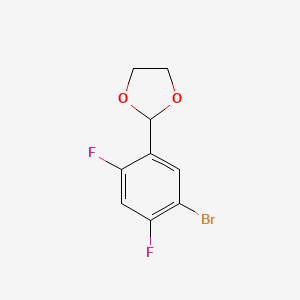
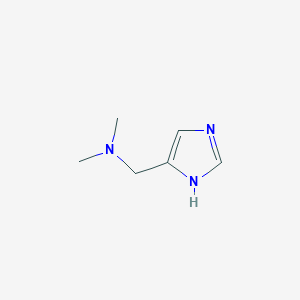
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

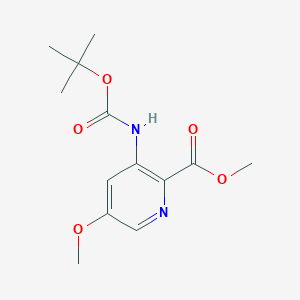
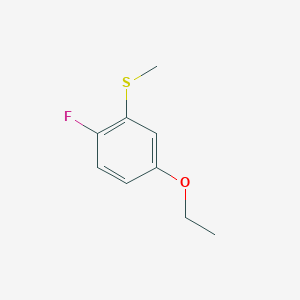
![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
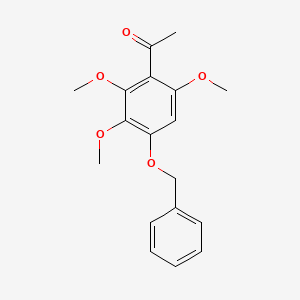
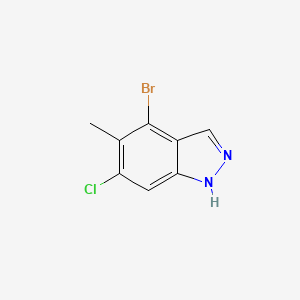

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)
